molecular formula C19H17F3N4OS B2952540 2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide CAS No. 1286700-11-5

2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide

Cat. No.: B2952540
CAS No.: 1286700-11-5
M. Wt: 406.43
InChI Key: LSUXDKOIGFIRAU-UHFFFAOYSA-N
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Description

2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide is an organic compound known for its distinctive chemical structure and potential applications in various fields. It belongs to the class of thiadiazoles, characterized by a sulfur-nitrogen heterocyclic ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide typically involves multiple steps:

  • Synthesis of 1,3,4-Thiadiazole Core: : Begin with the cyclization of thiosemicarbazide and a suitable carboxylic acid derivative under acidic conditions to form the 1,3,4-thiadiazole ring.

  • Introduction of o-Tolyl Group: : Amination of the thiadiazole with o-toluidine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Formation of Acetamide Derivative: : The thiadiazole derivative is then reacted with 3-(trifluoromethyl)benzyl chloride and acetamide in the presence of a base like potassium carbonate under anhydrous conditions.

Industrial Production Methods

Industrial production leverages optimized conditions for scale-up, often involving continuous flow chemistry to ensure consistent quality and yield. Parameters like temperature, pressure, and solvent choice are fine-tuned to maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiadiazole ring can undergo oxidation in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Hydrogenation reactions can reduce the aromatic rings, typically using catalysts like palladium on carbon.

  • Substitution: : Electrophilic substitution reactions are common, especially on the benzene rings, using reagents such as halogens or sulfonating agents.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Palladium on carbon (Pd/C) with hydrogen gas.

  • Coupling Agents: : EDC, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Major Products Formed

The primary products are often derivatives of the original compound, modified by the introduction or removal of specific functional groups, which can significantly alter the compound’s chemical properties.

Scientific Research Applications

2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide has shown promise in several scientific fields:

  • Chemistry: : Used as a ligand in coordination chemistry for complex formation with metals.

  • Biology: : Investigated for its potential as an antimicrobial and anticancer agent, owing to its ability to disrupt cellular processes in pathogenic organisms.

  • Medicine: : Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.

  • Industry: : Employed as a precursor in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. The thiadiazole ring is particularly effective in binding to active sites, altering the activity of enzymes and disrupting metabolic pathways. Its trifluoromethylbenzyl group enhances its lipophilicity, facilitating membrane permeability and increasing its efficacy.

Comparison with Similar Compounds

Compared to other thiadiazoles and acetamides, 2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide stands out due to its unique trifluoromethylbenzyl group, which imparts enhanced stability and bioactivity.

Similar Compounds

  • 2-(5-amino-1,3,4-thiadiazol-2-yl)-N-phenylacetamide

  • 2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(4-chlorobenzyl)acetamide

  • 2-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(4-methylbenzyl)acetamide

This compound's unique structural features and versatile applications make it a subject of ongoing research and potential therapeutic development. Hope that gives you what you need.

Properties

IUPAC Name

2-[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4OS/c1-12-5-2-3-8-15(12)24-18-26-25-17(28-18)10-16(27)23-11-13-6-4-7-14(9-13)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUXDKOIGFIRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NN=C(S2)CC(=O)NCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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